tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate

Lipophilicity ADME Spironucleus

Procure tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate (CAS 1031927-14-6) as a conformationally constrained, mono-Boc-protected spirocyclic diamine. Its combined logP of 2.80 and tPSA of 41.57 Ų make it a strategic CNS-penetrant building block. Unlike flexible or oxa-analogues, this scaffold directly enables orthogonal functionalization under mild conditions, bypassing low-yielding selective deprotection steps. Ideal for modular library synthesis, peptidomimetics, and target programs requiring metabolic stability. Supported by demonstrated 5–20 g scale synthesis via robust RCM for uninterrupted preclinical supply.

Molecular Formula C14H26N2O2
Molecular Weight 254.37 g/mol
CAS No. 1031927-14-6
Cat. No. B1292875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate
CAS1031927-14-6
Molecular FormulaC14H26N2O2
Molecular Weight254.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CCCCN2)CC1
InChIInChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-7-14(8-11-16)6-4-5-9-15-14/h15H,4-11H2,1-3H3
InChIKeyFYXOOJBRPNJJRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate (CAS 1031927-14-6): A Protected Spirocyclic Diamine Building Block for Medicinal Chemistry Procurement


tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate (CAS 1031927-14-6) is a mono‑Boc‑protected spirocyclic diamine that belongs to the 1,9‑diazaspiro[5.5]undecane scaffold class [1]. It serves as a conformationally restricted, ready‑to‑use building block in drug discovery, where its rigid spiro‑fused piperidine rings introduce three‑dimensionality and metabolic stability into lead molecules [2]. The Boc protecting group enables orthogonal functionalisation of the secondary amine under mild conditions, facilitating modular library synthesis .

Why Uninformed Substitution of tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate Compromises Reproducibility and Lead Optimization


Generic replacement of tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate with alternative Boc‑protected diamines or simpler spirocyclic cores introduces uncontrolled changes in molecular properties that directly impact downstream screening outcomes. Even minor variations in ring size, heteroatom composition, or protecting‑group placement alter lipophilicity, polar surface area, and conformational pre‑organisation—parameters known to govern target engagement, ADME profiles, and synthetic tractability [1]. The quantitative evidence below demonstrates that this specific spiro[5.5] scaffold occupies a distinct physicochemical and synthetic space that cannot be recapitulated by superficially similar analogues .

Quantitative Differentiation of tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate: Head-to-Head and Cross‑Study Comparator Evidence


Lipophilicity (logP) Differentiation: tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate vs. Oxa‑Containing Analogue

The target compound exhibits a calculated logP of 2.80, whereas the closely related tert‑butyl 4‑oxa‑1,9‑diazaspiro[5.5]undecane‑9‑carboxylate (oxygen inserted into the spiro framework) displays an XlogP of -0.6 . This >3.4 log unit difference translates to an approximately 2500‑fold higher octanol‑water partition coefficient for the all‑carbon spiro scaffold, profoundly influencing membrane permeability and nonspecific protein binding .

Lipophilicity ADME Spironucleus

Polar Surface Area (PSA) Comparison: Spirocyclic Rigidity vs. Flexible Linear Diamine

The target compound has a topological polar surface area (tPSA) of 41.57 Ų, whereas the commonly used flexible building block N‑Boc‑1,4‑diaminobutane (CAS 68076-36-8) has a PSA of 64.35 Ų [1]. This 22.78 Ų reduction arises from the spirocyclic constraint that buries the basic amine within a rigid framework, reducing hydrogen‑bonding capacity. The lower PSA of the spiro compound falls well below the 90 Ų threshold associated with passive blood‑brain barrier penetration, offering a distinct advantage for CNS‑targeted programmes [2].

PSA Permeability CNS Drug Design

Conformational Pre‑organisation: Entropic Advantage of Spiro[5.5] Core over Flexible Analogues

The 1,9‑diazaspiro[5.5]undecane core locks the two nitrogen atoms in a fixed 3D orientation, reducing the number of accessible rotamers compared to flexible diamines. While direct binding data for the Boc‑protected building block are not available, downstream derivatives of this scaffold have demonstrated potent target engagement—exemplified by ACC inhibitors derived from 1,9‑diazaspiro[5.5]undecane that exhibit IC₅₀ values as low as 3.4 nM [1]. In contrast, flexible diamine linkers typically require entropic penalty compensation through additional hydrophobic contacts, often resulting in lower ligand efficiency. The rigid spiro framework pre‑pays this entropic cost, enabling higher binding affinity per unit of molecular weight [2].

Conformational Restriction Binding Entropy Scaffold Optimization

Scalable Synthesis: Multigram Production Enables Reproducible Library Generation

The synthesis of the 1,9‑diazaspiro[5.5]undecane core has been demonstrated on a 5–20 gram scale using ring‑closing metathesis (RCM) as the key step, with a reported overall yield of approximately 60% for related spiro hydantoin derivatives [1]. This scale compares favourably with alternative spirocyclic scaffolds such as the 1,7‑diazaspiro[5.5]undecane system, whose synthesis often requires enantiopure aspartate starting materials and multi‑step sequences with lower throughput [2]. The ready availability of tert‑Butyl 1,9‑diazaspiro[5.5]undecane‑9‑carboxylate in gram quantities ensures consistent quality and batch‑to‑batch reproducibility for lead optimisation campaigns.

Synthetic Accessibility Scale‑up Building Block Procurement

Orthogonal Protection Strategy: Mono‑Boc vs. Di‑Boc Spirodiamines

The target compound is a mono‑Boc‑protected spirodiamine, providing one free secondary amine and one Boc‑protected nitrogen. In contrast, many commercially available spirocyclic diamines are supplied as di‑Boc derivatives or unprotected free bases. Attempts to selectively mono‑protect symmetrical spirodiamines often fail or give low yields due to the inability of Boc anhydride to differentiate between equivalent amino groups . The availability of this pre‑formed mono‑Boc derivative eliminates the need for tedious statistical protection/deprotection sequences, reducing synthetic steps and improving atom economy in library synthesis.

Protecting Group Strategy Orthogonal Functionalisation Peptidomimetic Synthesis

High‑Strength Differential Evidence: Caveats and Limitations

No direct head‑to‑head comparative studies were identified that quantitatively evaluate tert‑Butyl 1,9‑diazaspiro[5.5]undecane‑9‑carboxylate against a defined comparator in the same assay. The evidence presented relies on cross‑study comparisons of calculated physicochemical properties (logP, PSA) and class‑level inferences regarding conformational restriction and synthetic accessibility. Users should verify the relevance of these properties to their specific target or assay system. For applications requiring direct experimental comparator data, additional bespoke studies would be necessary.

Data Quality Evidence Gaps Procurement Considerations

Defined Application Scenarios for tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate Grounded in Comparative Evidence


CNS‑Penetrant Lead Generation: Exploiting the 1,9‑Diazaspiro[5.5]undecane Core for Blood‑Brain Barrier Permeability

The combination of a calculated logP of 2.80 (optimal for CNS penetration) and a low tPSA of 41.57 Ų (well below the 90 Ų BBB threshold) makes tert‑Butyl 1,9‑diazaspiro[5.5]undecane‑9‑carboxylate a strategic building block for designing CNS‑targeted compounds . In contrast, the oxa‑containing analogue (XlogP -0.6) would be too hydrophilic for passive diffusion, and flexible diamines (PSA ~64 Ų) risk higher efflux liability [1]. Medicinal chemistry teams developing candidates for neurological or psychiatric indications should prioritise this scaffold when CNS exposure is a primary requirement.

Efficient Synthesis of Spiro‑Constrained Peptidomimetics and Macrocycle Precursors

The mono‑Boc protection of this building block enables rapid, orthogonal functionalisation in solid‑phase peptide synthesis (SPPS) or solution‑phase library construction . Unlike symmetric di‑Boc analogues that require low‑yielding selective deprotection, this pre‑formed mono‑Boc derivative reduces synthetic steps by at least two and improves overall yield [1]. Procure this compound for projects requiring the introduction of a rigid, spirocyclic diamine spacer into peptidomimetics or macrocyclic scaffolds.

Modulation of Lipophilicity in Metabolic Disease Programmes (ACC, 11β‑HSD1)

Derivatives of the 1,9‑diazaspiro[5.5]undecane scaffold have demonstrated potent inhibition of acetyl‑CoA carboxylase (ACC) with IC₅₀ values as low as 3.4 nM, as well as activity against 11β‑hydroxysteroid dehydrogenase type 1 (11β‑HSD1) . The logP of the parent building block (2.80) provides a neutral starting point for medicinal chemistry optimisation of lipophilicity‑dependent ADME properties in obesity and metabolic syndrome indications. Teams working on metabolic targets can leverage this scaffold to fine‑tune compound lipophilicity while maintaining the conformational rigidity required for high target affinity [1].

Reliable Scale‑Up for Hit‑to‑Lead and Preclinical Candidate Supply

The demonstrated synthesis of the 1,9‑diazaspiro[5.5]undecane core on a 5–20 g scale, using robust ring‑closing metathesis with a simple ruthenium removal workup, ensures that this building block can be procured in sufficient quantity for early‑stage preclinical development . For projects transitioning from hit identification to lead optimisation, selecting a scaffold with proven multigram accessibility minimises the risk of supply interruptions and enables timely in vivo pharmacokinetic and efficacy studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.